2-(5-((3-(4-(benzyloxy)phenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid
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Overview
Description
2-[(5Z)-5-({3-[4-(BENZYLOXY)PHENYL]-1-PHENYL-1H-PYRAZOL-4-YL}METHYLENE)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL]ETHANESULFONIC ACID is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5Z)-5-({3-[4-(BENZYLOXY)PHENYL]-1-PHENYL-1H-PYRAZOL-4-YL}METHYLENE)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL]ETHANESULFONIC ACID typically involves multiple steps, starting from readily available starting materialsEach step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-[(5Z)-5-({3-[4-(BENZYLOXY)PHENYL]-1-PHENYL-1H-PYRAZOL-4-YL}METHYLENE)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL]ETHANESULFONIC ACID can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of thioether derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as sulfonic acids, thioethers, and substituted pyrazoles .
Scientific Research Applications
2-[(5Z)-5-({3-[4-(BENZYLOXY)PHENYL]-1-PHENYL-1H-PYRAZOL-4-YL}METHYLENE)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL]ETHANESULFONIC ACID has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(5Z)-5-({3-[4-(BENZYLOXY)PHENYL]-1-PHENYL-1H-PYRAZOL-4-YL}METHYLENE)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL]ETHANESULFONIC ACID involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
4-(BENZYLOXY)PHENYL ACETIC ACID: Shares the benzyloxy group but differs in the overall structure and functional groups.
[3,4-BIS(BENZYLOXY)PHENYL]BORONIC ACID: Contains similar aromatic rings but has different functional groups and applications.
Uniqueness
2-[(5Z)-5-({3-[4-(BENZYLOXY)PHENYL]-1-PHENYL-1H-PYRAZOL-4-YL}METHYLENE)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL]ETHANESULFONIC ACID is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C28H23N3O5S3 |
---|---|
Molecular Weight |
577.7 g/mol |
IUPAC Name |
2-[(5Z)-4-oxo-5-[[1-phenyl-3-(4-phenylmethoxyphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid |
InChI |
InChI=1S/C28H23N3O5S3/c32-27-25(38-28(37)30(27)15-16-39(33,34)35)17-22-18-31(23-9-5-2-6-10-23)29-26(22)21-11-13-24(14-12-21)36-19-20-7-3-1-4-8-20/h1-14,17-18H,15-16,19H2,(H,33,34,35)/b25-17- |
InChI Key |
BKKZXYQHBNATKO-UQQQWYQISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NN(C=C3/C=C\4/C(=O)N(C(=S)S4)CCS(=O)(=O)O)C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NN(C=C3C=C4C(=O)N(C(=S)S4)CCS(=O)(=O)O)C5=CC=CC=C5 |
Origin of Product |
United States |
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